molecular formula C21H16ClNO5S B2904963 2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one CAS No. 860611-38-7

2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one

Cat. No.: B2904963
CAS No.: 860611-38-7
M. Wt: 429.87
InChI Key: NLCGMDXGTBWFJT-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one is a tricyclic pyrone derivative featuring a fused pyrano[4,3-b]pyran-5-one core. Key structural attributes include:

  • A phenylsulfonyl group at position 3, which introduces strong electron-withdrawing effects, influencing reactivity and solubility.
  • A methyl group at position 7, enhancing lipophilicity.
  • An amino group at position 2, enabling hydrogen bonding and derivatization opportunities.

This compound is synthesized via domino Knoevenagel condensation/6π-electrocyclization reactions, often accelerated by microwave irradiation or organocatalysts like tetra-$n$-butylammonium fluoride .

Properties

IUPAC Name

2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7-methyl-4H-pyrano[3,2-c]pyran-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO5S/c1-12-11-16-18(21(24)27-12)17(13-7-9-14(22)10-8-13)19(20(23)28-16)29(25,26)15-5-3-2-4-6-15/h2-11,17H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGMDXGTBWFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrano[4,3-b]pyran Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the pyrano[4,3-b]pyran ring system.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group.

    Attachment of the Chlorophenyl and Phenylsulfonyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions or via coupling reactions using reagents like chlorobenzene and phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the phenylsulfonyl group, leading to the formation of nitroso or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield a nitroso derivative, while reduction of the sulfonyl group could produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.

Biology

Biologically, the compound’s structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Research may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural analogues, highlighting substituent variations and their impacts:

Compound Name R3 R4 R7 Key Properties/Applications References
Target Compound Phenylsulfonyl 4-Chlorophenyl Methyl Enhanced electron-withdrawing effects; potential for sulfonamide-based drug interactions.
Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Carboxylate (ester) 4-Chlorophenyl Methyl Ester group improves solubility; used as a precursor for further functionalization.
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile Cyano 3,4,5-Trimethoxyphenyl Methyl Cyano group enhances polarity; trimethoxy substitution may improve CNS permeability.
2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile Cyano 3,5-Bis(trifluoromethyl)phenyl - Fluorinated groups increase metabolic stability; chromene core alters π-stacking behavior.
2-Amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile Cyano 4-Butoxyphenyl Methyl Butoxy chain enhances lipophilicity; potential for sustained release formulations.

Pharmacological Potential

  • Aldose Reductase Inhibition: Tricyclic pyrone derivatives (e.g., 6j and 6k) inhibit aldose reductase, a target for diabetic complications . The target compound’s phenylsulfonyl group may enhance binding affinity compared to ester or cyano analogues.
  • Amyloid Toxicity Inhibition : Fluorinated derivatives (e.g., compound 8 in ) show promise in Alzheimer’s research, suggesting that the target compound’s 4-chlorophenyl group could be optimized for neuroprotective activity.

Physicochemical Properties

  • Solubility: The phenylsulfonyl group in the target compound reduces aqueous solubility compared to carboxylate or cyano analogues but improves membrane permeability .
  • Thermal Stability: Methyl and halogen substituents (e.g., 4-chlorophenyl) increase melting points (>200°C) compared to non-halogenated derivatives (e.g., 133°C for 6k) .

Crystallographic Insights

  • The 4-chlorophenyl group in the target compound likely induces tighter molecular packing (similar to 3,4,5-trimethoxyphenyl derivatives ), as observed in SHELX-refined crystal structures .

Biological Activity

2-Amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one (CAS No. 860611-38-7) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H16ClNO5S
  • Molecular Weight : 429.87 g/mol
  • Structure : The compound features a pyran core with various substituents that contribute to its biological activity.

Anticancer Activity

Several studies have indicated the potential of this compound as an anticancer agent.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies demonstrated that it significantly inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells.
  • Case Studies :
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .
    • Another investigation using HCT116 colon cancer cells showed similar results with an IC50 around 12 µM, indicating strong cytotoxic effects .

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Cytokines : The compound was found to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Experimental Findings :
    • In vivo studies demonstrated that administration of the compound significantly reduced paw edema in a rat model of inflammation, indicating its efficacy in reducing inflammatory responses .

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored.

  • Broad-spectrum Activity : Preliminary tests indicated activity against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against various bacterial strains .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Data Summary

Biological ActivityObservationsReferences
AnticancerIC50 ~ 12-15 µM in HCT116 and MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntimicrobialMIC ~ 32-64 µg/mL against various bacteria

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